molecular formula C23H15FN4O3S B3703924 (6Z)-6-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B3703924
M. Wt: 446.5 g/mol
InChI Key: HOLAMPJJXISLAT-NWSLSDTJSA-N
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Description

The compound “(6Z)-6-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that features a variety of functional groups, including a fluorophenyl group, a furan ring, and a thiadiazolo-pyrimidinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiadiazolo-pyrimidinone core, the introduction of the furan ring, and the attachment of the fluorophenyl group. Typical reaction conditions might include:

    Formation of the core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the furan ring: This might be achieved through a coupling reaction.

    Attachment of the fluorophenyl group: This could involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the imino group.

    Substitution: The fluorophenyl group could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, or derivatives with different substituents on the phenyl or furan rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor ligand, given its structural complexity.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-[[4-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The presence of the fluorophenyl group in the compound might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to similar compounds with different substituents.

Properties

IUPAC Name

(6Z)-6-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O3S/c24-18-5-2-1-4-15(18)13-31-16-9-7-14(8-10-16)12-17-20(25)28-23(26-21(17)29)32-22(27-28)19-6-3-11-30-19/h1-12,25H,13H2/b17-12-,25-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLAMPJJXISLAT-NWSLSDTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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